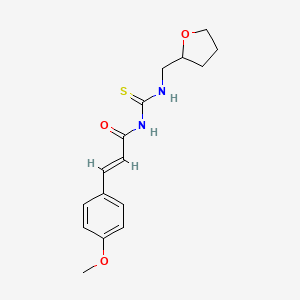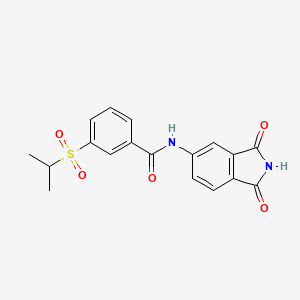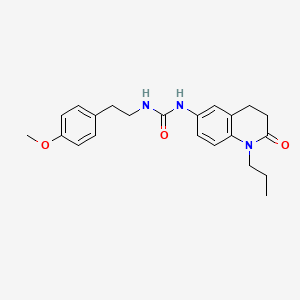
Ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C20H19FN2O3 and its molecular weight is 354.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the bacterial enzyme DNA gyrase . DNA gyrase is an essential enzyme that is involved in the replication, transcription, and repair of bacterial DNA. It introduces negative supercoiling to the DNA helix, which is crucial for the processes mentioned above .
Mode of Action
This compound, like other fluoroquinolones, works by inhibiting the DNA gyrase . By binding to this enzyme, it prevents the supercoiling of bacterial DNA, thereby inhibiting DNA replication and transcription. This leads to the death of the bacterial cell .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication and transcription pathways in bacteria . The inability to supercoil the DNA helix prevents the unwinding of the DNA strands, which is a necessary step in these pathways. This leads to the cessation of these vital cellular processes, resulting in bacterial cell death .
Pharmacokinetics
Like other fluoroquinolones, it is likely to have good oral bioavailability . Fluoroquinolones are generally well-absorbed from the gastrointestinal tract, and they distribute widely in body tissues. They are metabolized in the liver and excreted in the urine and feces .
Result of Action
The result of the action of this compound is the death of the bacterial cell . By inhibiting DNA gyrase, it prevents the bacterial cell from carrying out essential processes like DNA replication and transcription. This leads to the cessation of bacterial growth and eventually, cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the absorption and distribution of the drug. Additionally, the presence of divalent cations like magnesium and calcium can interfere with the binding of fluoroquinolones to DNA gyrase . The efficacy of the compound can also be affected by bacterial resistance mechanisms, such as the production of efflux pumps or mutations in the target enzyme .
Properties
CAS No. |
1251595-97-7 |
|---|---|
Molecular Formula |
C20H19FN2O3 |
Molecular Weight |
354.381 |
IUPAC Name |
ethyl 6-fluoro-4-[(4-methylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H19FN2O3/c1-3-26-20(25)17-18(22-11-13-6-4-12(2)5-7-13)15-10-14(21)8-9-16(15)23-19(17)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24) |
InChI Key |
XKWDINMBABJKKW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)NCC3=CC=C(C=C3)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2921812.png)


![2-[[1-(1-Methyl-6-oxopyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2921815.png)

![6-methoxy-2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1H-indole](/img/structure/B2921818.png)


![4-ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2921826.png)
![3-(4-chlorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2921828.png)
![sodium 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2921829.png)
![5-{[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2921830.png)
![2-(3-hydroxypropyl)-5-methyl-N-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2921832.png)

